molecular formula C13H16Cl2N2 B1434029 (4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride CAS No. 1803566-97-3

(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B1434029
CAS No.: 1803566-97-3
M. Wt: 271.18 g/mol
InChI Key: AXCSICZJMIXDBL-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride is a secondary amine salt featuring a 4-methylphenyl group and a pyridin-2-yl moiety linked to a methanamine backbone, with two hydrochloride counterions. This compound is structurally classified as a benzylamine derivative with aromatic heterocyclic substitutions.

Properties

IUPAC Name

(4-methylphenyl)-pyridin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c1-10-5-7-11(8-6-10)13(14)12-4-2-3-9-15-12;;/h2-9,13H,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCSICZJMIXDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Pyridin-2-yl-methylamine derivatives can be synthesized from 2-bromo- or 2-chloropyridine precursors through substitution and protection steps.
  • For example, 2-bromo-4,6-dimethyl-pyridine can be converted to (4-methyl-6-bromo-pyridin-2-yl)-methanol via modified Matsumoto methods, involving silyl protection and benzyl ether formation followed by deprotection and purification steps.
  • Another approach involves reductive amination of cyanohydrins with pyridin-2-yl-methylamine hydrochloride in the presence of organic bases and boron hydride reducing agents.

Reaction Conditions and Reagents

  • The reaction medium is often methanolic or alcoholic, providing a suitable environment for reductive amination.
  • Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are used to maintain basic conditions.
  • Sodium cyanoborohydride (NaBH3CN) is the preferred reducing agent for selective reductive amination, minimizing side reactions.
  • Iron sulfate (FeSO4·7H2O) or other metal salts can be added to suppress side reactions involving cyanide ions.

Reductive Amination Step

  • The key step involves the reaction of the pyridin-2-yl-methylamine intermediate with 4-methylbenzaldehyde (p-tolualdehyde) under reductive amination conditions.
  • The aldehyde and amine are combined in an alcoholic solvent with the organic base and sodium cyanoborohydride at room temperature.
  • The reaction proceeds smoothly to the secondary amine, which is then isolated after workup.

Isolation and Salt Formation

  • After completion of reductive amination, the reaction mixture is typically diluted with water and extracted with organic solvents such as ethyl acetate or dichloromethane.
  • The organic phase is washed, dried over magnesium sulfate, filtered, and concentrated.
  • The free base amine is then converted to the dihydrochloride salt by treatment with hydrochloric acid, usually in an alcoholic solvent.
  • The dihydrochloride salt precipitates out and is collected by filtration, washed, and dried under reduced pressure.

Purification Techniques

  • Purification is achieved by recrystallization from suitable solvents or by chromatographic methods such as silica gel column chromatography using eluent mixtures (e.g., dichloromethane/hexane).
  • Rectification under reduced pressure is also employed for volatile intermediates.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Notes
1 Synthesis of pyridin-2-yl-methylamine intermediate From 2-bromo-4,6-dimethyl-pyridine, protection/deprotection Modified Matsumoto method, silyl ethers
2 Preparation of 4-methylbenzaldehyde (if not commercial) Commercially available or synthesized separately Aldehyde for reductive amination
3 Reductive amination Pyridin-2-yl-methylamine + 4-methylbenzaldehyde, NaBH3CN, DABCO, methanol, room temp Selective reduction of imine intermediate
4 Workup and extraction Dilution with water, extraction with ethyl acetate or dichloromethane Removal of impurities
5 Salt formation Treatment with HCl in alcoholic solvent Formation of dihydrochloride salt
6 Purification Recrystallization or chromatography Ensures high purity

Research Findings and Optimization Notes

  • The reductive amination step is critical and benefits from mild conditions (room temperature) to avoid over-reduction or side reactions.
  • The use of sodium cyanoborohydride is advantageous for its selectivity and compatibility with protic solvents.
  • Addition of iron sulfate helps to eliminate cyanide side reactions, improving yield and purity.
  • Protection of sensitive groups on the pyridine ring (e.g., silyl ethers) is necessary during multi-step syntheses to prevent unwanted reactions.
  • The final dihydrochloride salt form improves compound stability and facilitates handling and formulation.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles like halides, thiols, or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with different functional groups.

Scientific Research Applications

(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Heterocyclic Systems : The target compound’s pyridine and benzene rings contrast with fused heterocycles like thiazolo-pyridine or imidazopyridine , which may enhance π-π stacking or hydrogen bonding in biological targets.
  • Substituent Effects : The 4-methylphenyl group in the target compound provides steric bulk and lipophilicity compared to smaller groups like cyclopropyl or thiophene .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility (Inference) Melting Point (Inference) Stability Reference ID
This compound Moderate (polar solvents) High (salt form) Stable under inert Target
(6-Thien-2-ylpyridin-3-yl)methanamine dihydrochloride High (due to thiophene) Not reported Hygroscopic
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride Low (non-polar solvents) ~200°C (decomp.) Sensitive to light

Analysis :

  • Salt Form: Dihydrochloride salts generally exhibit higher solubility in polar solvents (e.g., water, methanol) compared to mono-hydrochloride analogs .
  • Hygroscopicity : Compounds with sulfur-containing groups (e.g., thiophene in ) may absorb moisture, affecting handling protocols.

Pharmacological and Functional Comparisons

Insights :

  • The target compound’s pyridine and methylphenyl groups may favor interactions with nicotinic acetylcholine receptors or monoamine transporters, similar to other aromatic amines .

Biological Activity

(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 4-methylphenyl group and a pyridine moiety, which are known to influence its biological activities. The dihydrochloride form enhances solubility and bioavailability, making it suitable for pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : It has shown potential against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Investigations into its effects on neurological disorders are ongoing.

Anticancer Activity

Recent studies have demonstrated that this compound can induce cell cycle arrest in cancer cells. For instance, in SW480 colon cancer cells, treatment with the compound resulted in a significant increase in the percentage of cells in the G0/G1 phase, indicating a halt in cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
SW48015G0/G1 phase arrest
MCF-78Inhibition of tubulin polymerization
A54912Induction of apoptosis

Antimicrobial Properties

The compound has been tested against various bacterial strains, showing promising results. Its effectiveness varies with the type of bacteria, suggesting a structure-activity relationship that warrants further exploration.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µM)Activity Level
Staphylococcus aureus5Moderate
Escherichia coli10Moderate
Bacillus subtilis4Strong
Pseudomonas aeruginosa20Weak

The biological activity of this compound is believed to involve several mechanisms:

  • Cell Cycle Modulation : The compound's ability to induce G0/G1 phase arrest is critical for its anticancer properties.
  • Enzyme Inhibition : The structural features allow it to interact with specific enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Regulation : Some studies suggest that the compound may influence ROS levels, thereby affecting cellular stress responses.

Case Studies

Several research articles have documented the effects of this compound on various cell lines:

  • Study on SW480 Cells : Demonstrated a significant increase in G0/G1 phase arrest after treatment with varying concentrations of the compound over time.
  • MCF-7 Breast Cancer Study : Showed an IC50 value comparable to established chemotherapeutics, indicating strong potential for further development.
  • Antimicrobial Testing : Highlighted effective inhibition against multiple bacterial strains, emphasizing its broad-spectrum antimicrobial potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride?

The synthesis typically involves reductive amination between 4-methylbenzaldehyde and pyridin-2-ylmethanamine precursors, followed by dihydrochloride salt formation. Key steps include:

  • Intermediate purification : Use column chromatography with polar solvents (e.g., ethyl acetate/methanol) to isolate the free base .
  • Salt formation : React the free base with hydrochloric acid in ethanol, followed by recrystallization in ethanol/ether mixtures to obtain high-purity dihydrochloride .
  • Quality control : Confirm the absence of unreacted aldehydes or amines via TLC or LC-MS .

Basic: How can researchers validate the structural identity of this compound?

A multi-technique approach is critical:

  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak at m/z 262.0388 (exact mass for C₁₃H₁₅N₂Cl₂) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridine and methylphenyl groups) and methyl protons (δ 2.3–2.5 ppm) .
  • Elemental analysis : Match calculated vs. observed percentages for C, H, N, and Cl (±0.3% tolerance) .

Advanced: How should researchers resolve discrepancies in spectroscopic data during characterization?

Contradictions often arise from residual solvents, tautomerism, or salt hydration. Mitigation strategies:

  • Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., amine proton exchange) .
  • Thermogravimetric analysis (TGA) : Determine hydration states of the dihydrochloride salt, which can alter NMR splitting patterns .
  • Cross-validate with IR : Confirm secondary amine N–H stretches (~3300 cm⁻¹) and absence of carbonyl peaks from potential degradation products .

Advanced: What crystallographic strategies are optimal for resolving its crystal structure?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement with SHELXL : Apply twin refinement (BASF parameter) if twinning is detected, and use the PART instruction to model disorder in the methylphenyl group .
  • Validation : Check R-factor convergence (<5% difference between R₁ and wR₂) and validate hydrogen bonding networks (e.g., NH···Cl interactions) via PLATON .

Advanced: How can researchers assess its potential pharmacological activity?

  • Receptor docking studies : Use PyMOL or AutoDock to model interactions with targets like serotonin or histamine receptors, leveraging the pyridine moiety’s hydrogen-bonding capability .
  • In vitro assays : Test binding affinity against GPCRs (e.g., 5-HT₃) via radioligand displacement assays, noting IC₅₀ values in nM ranges .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Advanced: What analytical methods detect and quantify impurities in bulk samples?

  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities like unreacted 4-methylbenzaldehyde (retention time ~8.2 min) .
  • ICP-MS : Quantify heavy metal contaminants (e.g., Pd from catalytic steps) with detection limits <1 ppm .
  • Counterion analysis : Titrate free chloride ions via potentiometry to confirm 2:1 stoichiometry of the dihydrochloride salt .

Advanced: How to optimize stability studies under varying storage conditions?

  • Forced degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/alkaline hydrolysis to identify degradation pathways (e.g., deamination or ring oxidation) .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated data .
  • Solid-state NMR : Monitor crystallinity changes over time, as amorphous content may accelerate degradation .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Standardized salt forms : Ensure consistent dihydrochloride stoichiometry via elemental analysis and PXRD to avoid polymorphic variations .
  • Vehicle controls : Use DMSO concentrations ≤0.1% to prevent solvent-induced assay interference .
  • Blinded replicates : Perform triplicate assays with independent compound batches to isolate biological variability from synthetic inconsistencies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 2
(4-Methylphenyl)(pyridin-2-yl)methanamine dihydrochloride

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